molecular formula C14H21NO2S B4649687 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine

Cat. No.: B4649687
M. Wt: 267.39 g/mol
InChI Key: XLQJDGYQVSDCMK-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a sulfonyl group attached to a 2,4-dimethylphenyl ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 2-methylpiperidine derivatives.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with neurotransmitter receptors, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dimethylphenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    1-[(2,4-dimethylphenyl)sulfonyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine is unique due to the presence of both a sulfonyl group and a 2-methylpiperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-7-8-14(12(2)10-11)18(16,17)15-9-5-4-6-13(15)3/h7-8,10,13H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJDGYQVSDCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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